

Application Notes and Protocols for Artilide (Nimesulide) Stability Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Artilide**

Cat. No.: **B161096**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following stability testing protocol is developed based on the publicly available information for **Artilide**, a non-steroidal anti-inflammatory drug (NSAID) whose active pharmaceutical ingredient is Nimesulide. It is crucial to note that another compound, **Artilide Fumarate**, also exists. The stability profile of these two compounds will differ. This protocol is intended for Nimesulide. Users must confirm the exact identity of their "**Artilide**" substance before implementing any stability testing.

Introduction

Artilide is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.^{[1][2]} This mechanism of action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.^[1] The stability of a pharmaceutical product like **Artilide** is a critical quality attribute that ensures its safety, efficacy, and shelf-life.^{[3][4]} This document provides a comprehensive protocol for the stability testing of **Artilide** (Nimesulide) based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).^[5]

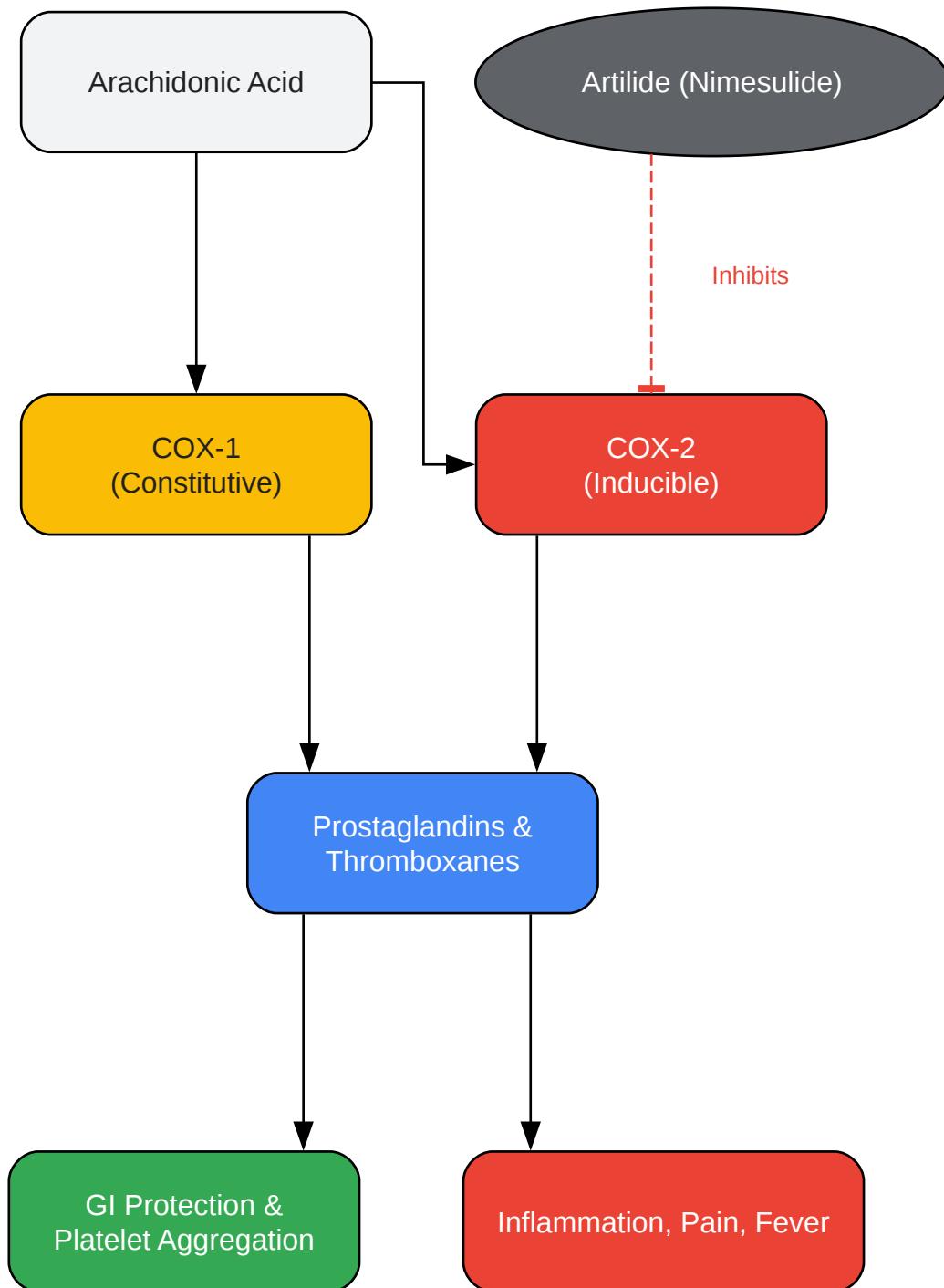
Chemical Structure of Nimesulide:

N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide

Molecular Formula: C₁₃H₁₂N₂O₅S^[6]

Signaling Pathway of Artilide (Nimesulide)

The primary mechanism of action of **Artilide** (Nimesulide) involves the inhibition of the COX-2 enzyme in the arachidonic acid pathway.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Artilide** (Nimesulide).

Experimental Protocols

This section outlines the detailed methodologies for conducting stability studies on **Artilide**.

Materials and Equipment

- Active Pharmaceutical Ingredient (API): **Artilide** (Nimesulide)
- Finished Product: e.g., **Artilide** 100mg tablets^[7]
- Stability Chambers: Calibrated to maintain specific temperature and humidity conditions.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Dissolution Tester, Friability Tester, Hardness Tester, Karl Fischer Titrator.
- Reagents and Solvents: HPLC grade acetonitrile, methanol, water; analytical grade buffers and other reagents.
- Container Closure System: The proposed marketing packaging for the finished product.^{[8][9]}

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the assay and impurity profiling of **Artilide**. The method must be able to separate the active ingredient from its degradation products and any excipients.

Example HPLC Method Parameters (to be validated):

Parameter	Specification
Column	C18, 4.6 mm x 250 mm, 5 μ m
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 230 nm
Injection Volume	20 μ L
Column Temperature	30 °C

Stability Study Design

The stability study protocol should be designed to assess the physical, chemical, and microbiological characteristics of the drug product over time.[10][11]

A minimum of three primary batches of the finished drug product should be placed on stability. [8][11]

The storage conditions are based on the intended climatic zones for marketing.[5]

Study Type	Storage Condition	Testing Frequency (Months)
Long-term	25°C \pm 2°C / 60% RH \pm 5% RH or 30°C \pm 2°C / 65% RH \pm 5% RH	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	30°C \pm 2°C / 65% RH \pm 5% RH	0, 6, 9, 12
Accelerated	40°C \pm 2°C / 75% RH \pm 5% RH	0, 3, 6

RH = Relative Humidity

Photostability testing should be conducted on at least one primary batch of the drug product to evaluate the effect of light exposure.[\[9\]](#)[\[11\]](#) The testing should be performed according to ICH Q1B guidelines.

Test Parameters

The following tests should be performed at each time point:

Test	Acceptance Criteria
Appearance	No significant change in color, shape, or odor.
Assay	90.0% - 110.0% of the label claim.
Impurities/Degradation Products	Individual unknown impurity: $\leq 0.2\%$ Total impurities: $\leq 1.0\%$
Dissolution	$Q = 80\%$ in 45 minutes.
Hardness	Within specified range (e.g., 5-8 kp).
Friability	Not more than 1.0%.
Water Content	Not more than 2.0%.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner.

Table 1: Long-Term Stability Data (25°C/60% RH)

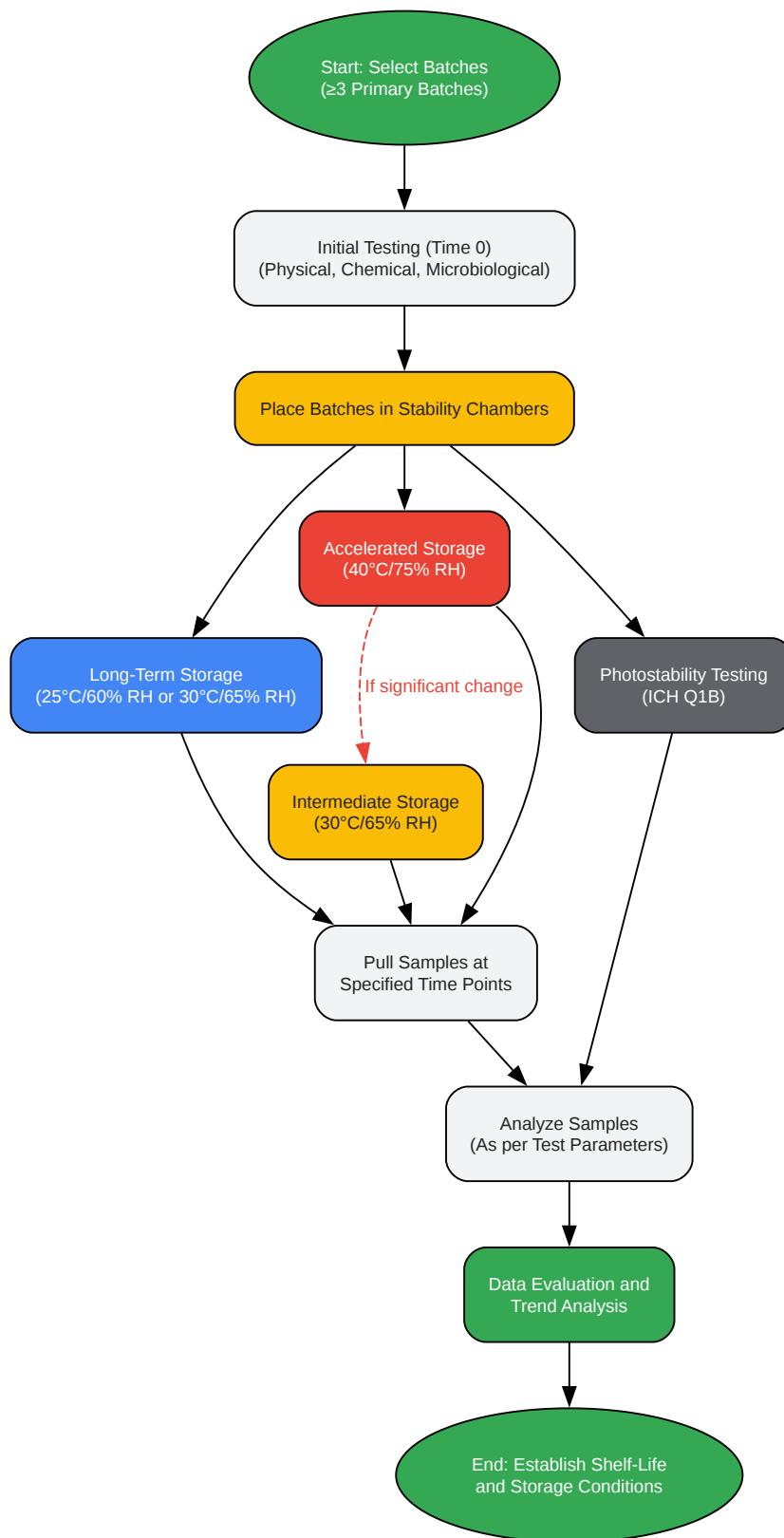
Test Parameter	Acceptance Criteria	Initial	3	6	9	12	18	24
			Month	Month	Month	Month	Month	Month
Appearance	No Change	Conforms						
Assay (%)	90.0 - 110.0	100.2	99.8	99.5	99.1	98.7	98.2	97.6
Total Impurities (%)								
Dissolution (%)	Q=80% in 45 min	95	94	93	92	91	90	88
Water Content (%)	≤ 2.0	1.2	1.3	1.3	1.4	1.4	1.5	1.5

Table 2: Accelerated Stability Data (40°C/75% RH)

Test Parameter	Acceptance Criteria	Initial	3 Months	6 Months
Appearance	No Change	Conforms	Conforms	Conforms
Assay (%)	90.0 - 110.0	100.2	98.5	97.1
Total Impurities (%)	≤ 1.0	0.15	0.45	0.75
Dissolution (%)	Q=80% in 45 min	95	90	86
Water Content (%)	≤ 2.0	1.2	1.6	1.8

Experimental Workflow

The following diagram illustrates the workflow for the **Artilide** stability testing protocol.



[Click to download full resolution via product page](#)**Caption: Artilide** stability testing workflow.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pillintrip.com [pillintrip.com]
- 2. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. www3.paho.org [www3.paho.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artilide 100mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Artilide (Nimesulide) Stability Testing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161096#developing-a-protocol-for-artilide-stability-testing\]](https://www.benchchem.com/product/b161096#developing-a-protocol-for-artilide-stability-testing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com